![molecular formula C24H24N6OS B12162701 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12162701.png)
5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol
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Description
5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol is a useful research compound. Its molecular formula is C24H24N6OS and its molecular weight is 444.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule that has garnered attention for its potential biological activities. The unique structural features of this compound, including the thiazole and triazole rings, suggest various pharmacological applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N4OS, with a molecular weight of approximately 368.5 g/mol. The presence of multiple heterocyclic rings contributes to its potential reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H24N4OS |
Molecular Weight | 368.5 g/mol |
IUPAC Name | 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-(triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol |
Research indicates that this compound may interact with specific enzymes and receptors in biological systems. It is believed to exert its effects through enzyme inhibition and modulation of various biochemical pathways. The thiazole component is particularly noted for its role in biological interactions.
Enzyme Inhibition
Studies have shown that the compound can inhibit certain enzymes involved in metabolic processes. For instance, it has been observed to affect enzymes related to cancer cell metabolism, potentially leading to anticancer effects. The interaction with these enzymes can alter their activity significantly, influencing cellular functions and signaling pathways.
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example:
Cell Line | IC50 Value (μM) |
---|---|
HCT116 (Colon Carcinoma) | 6.2 |
T47D (Breast Cancer) | 27.3 |
These findings suggest that the compound may hold promise as a therapeutic agent in cancer treatment by targeting specific cancer cell types.
Antimicrobial Properties
The compound has also shown potential antimicrobial activity against pathogenic bacteria. Comparative studies indicated that it possesses significant antibacterial properties when tested against standard bacterial strains.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Study : A study published in Heterocycles explored the synthesis and biological evaluation of thiazole derivatives similar to our compound. The results showed promising anticancer activity against several human cancer cell lines .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of thiazole-based compounds, revealing that certain derivatives exhibited strong antibacterial effects compared to conventional antibiotics .
Properties
Molecular Formula |
C24H24N6OS |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C24H24N6OS/c25-23-22(24-26-18(16-32-24)17-9-3-1-4-10-17)19(31)15-29(23)13-7-2-5-11-20-27-28-21-12-6-8-14-30(20)21/h1,3-4,6,8-10,12,14,16,25,31H,2,5,7,11,13,15H2 |
InChI Key |
KKQCGKMOVKWZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCCCCC2=NN=C3N2C=CC=C3)C4=NC(=CS4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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